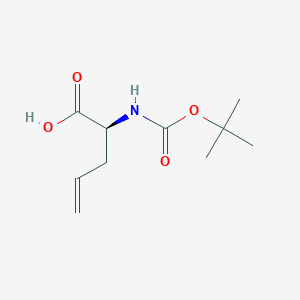
(S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid
Übersicht
Beschreibung
(S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid (tBuA) is an important intermediate in the synthesis of many biologically active molecules. It is a versatile building block for the synthesis of pharmaceuticals, agrochemicals, and other compounds with potential biological activity. tBuA is also used in the synthesis of peptides, peptidomimetics, and other molecules with potential therapeutic applications. The synthesis of tBuA and its derivatives is relatively simple and efficient, making it an attractive target for the synthesis of complex molecules.
Wissenschaftliche Forschungsanwendungen
Synthesis of Optically Active γ,δ-Unsaturated α-Amino Acids
(S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid is used in the synthesis of δ,γ-unsaturated amino acids, demonstrating its utility in the creation of optically active compounds. This process involves the reaction of (R)-tert-butanesulfinamide and glyoxylic acid, followed by the addition of allylboronic acid pinacol ester, yielding products with high diastereoselectivity (Sugiyama, Imai, & Ishii, 2013).
Preparation of Hydroxyproline Derivatives
The compound is also crucial in the production of hydroxyproline derivatives. Enantiomerically pure amino acids with tert-butoxycarbonyl (Boc) protection undergo epoxidation and intramolecular cyclization, leading to hydroxyproline derivatives with distinct stereoisomers, which are essential in various biochemical processes (Krishnamurthy, Arai, Nakanishi, & Nishino, 2014).
Role in Divergent Synthesis Pathways
The compound plays a significant role in divergent synthesis pathways. For example, it is involved in the synthesis of pyrrolidin-1-yl-but-3-enoic acid ethyl ester and 1-amino-pyrroles, demonstrating the versatility of the compound in organic synthesis (Rossi et al., 2007).
Use in Stereoselective Synthesis
It is employed in the stereoselective synthesis of compounds like ethyl (Z)-2-(2-substituted-thiazol-4-yl)pent-2-enoates, which is crucial for the production of certain pharmaceutical compounds (Zhai et al., 2013).
Application in N-tert-Butoxycarbonylation
The compound is used in the N-tert-butoxycarbonylation of amines, showcasing its importance in protecting group strategies in peptide synthesis (Heydari et al., 2007).
Precursor for trans-4-Methylproline
It serves as a precursor in the hydrogenation process for producing trans-4-methylproline, a compound with potential in bioorganic chemistry (Nevalainen & Koskinen, 2001).
Eigenschaften
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-5-6-7(8(12)13)11-9(14)15-10(2,3)4/h5,7H,1,6H2,2-4H3,(H,11,14)(H,12,13)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUPDPLXLAKNJMI-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC=C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC=C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370330 | |
| Record name | (S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid | |
CAS RN |
90600-20-7 | |
| Record name | (S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2-{[(tert-butoxy)carbonyl]amino}pent-4-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



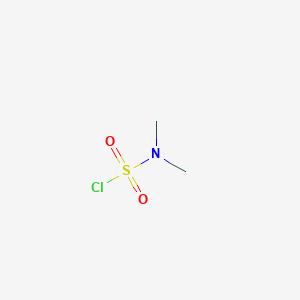




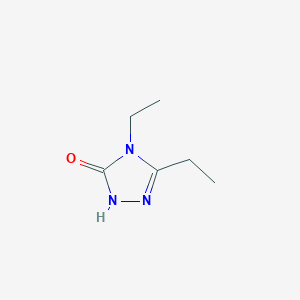
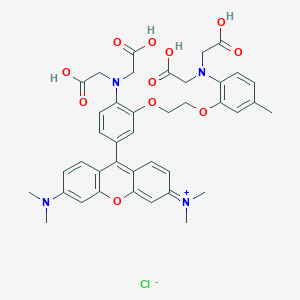
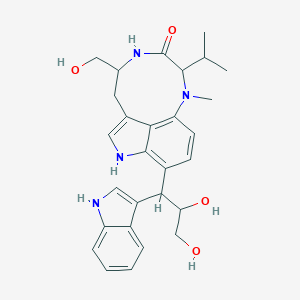


![2-Methyl-2,7-diazaspiro[4.4]nonane](/img/structure/B143834.png)


